Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate
Description
Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with a chlorine atom at position 4, a methyl group at position 3, and an ethyl ester at position 5. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous derivatives from the literature.
Properties
IUPAC Name |
ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-3-15-11(14)7-4-13-10(12)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGMPOZTPMKXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191332 | |
| Record name | Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869543-47-5 | |
| Record name | Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869543-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The chloro group at position 4 undergoes nucleophilic substitution under various conditions:
Key findings:
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Amination : Reactions with primary/secondary amines typically proceed in polar solvents (e.g., ethanol, IPA) under reflux, yielding substituted amines .
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Iodination : Directed ortho-metalation using LDA at cryogenic temperatures enables regioselective iodination .
Ester Hydrolysis and Functionalization
The ethyl ester at position 7 can be hydrolyzed to a carboxylic acid or transesterified:
*Yields extrapolated from analogous thienopyridine esters .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
Optimized protocols:
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Suzuki Coupling : Aryl boronic acids react efficiently under mild conditions.
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Buchwald-Hartwig : Bulky ligands (Xantphos) enhance selectivity for C–N bond formation.
Reductive Dechlorination
Catalytic hydrogenation removes the chloro group:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol, RT | 3-Methylthieno[3,2-c]pyridine-7-carboxylate | 95%* |
*Reported for structurally similar compounds.
Cyclization and Ring Expansion
The thienopyridine core undergoes cycloaddition under specific conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct | 50%* |
*Demonstrated with methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate.
Stability and Reactivity Trends
-
Hydrolytic Sensitivity : Ethyl ester stable under neutral conditions but hydrolyzes rapidly in basic media .
This compound’s modular reactivity enables its use in synthesizing pharmacologically active molecules (e.g., kinase inhibitors ) and functional materials. Experimental data emphasize the importance of optimizing solvent systems and catalysts to achieve high selectivity and yield.
Scientific Research Applications
Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on ethyl carboxylate derivatives of fused heterocycles, such as pyrazolo[4,3-c]pyridines and thieno-pyrimidines. Key comparisons are outlined below:
Structural Analogues from Heterocycles (2003–2004)
Several ethyl carboxylate derivatives with fused heterocyclic systems were synthesized and characterized in the cited studies. These include:
- Ethyl 3-oxo-2-phenyl-5-(pyridin-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7e) Substituents: Phenyl (position 2), pyridin-2-yl (position 5). Yield: 71%, mp 201–204°C, red crystals . Key difference: The pyrazolo[4,3-c]pyridine core differs from the thieno[3,2-c]pyridine system in electronic and steric properties due to nitrogen vs. sulfur incorporation.
Ethyl 5-hydroxy-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (12)
Ethyl 5-ethoxycarbonylmethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6m)
Thieno-Pyridine Derivatives
- Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Substituents: Boc-protected amine (position 2), ester (position 3). Key difference: The [2,3-c] thienopyridine regioisomer and amine/ester substitution pattern alter solubility and reactivity compared to the [3,2-c] system with chloro-methyl groups .
- Imidazo-thiopyrano-thieno-pyrimidinones (e.g., compounds 106–107) Substituents: Methylsulfanyl, fused imidazo-thiopyrano systems. Key difference: Extended conjugation and sulfur-rich cores enhance π-stacking and redox activity, diverging from the simpler thienopyridine scaffold .
Melting Points and Stability
- Chloro and methyl substituents are expected to increase melting points relative to hydroxyl or ethoxycarbonylmethyl groups due to reduced polarity (cf. mp 201–204°C for 7e vs. 290–294°C for 12) .
- Thieno[3,2-c]pyridine derivatives likely exhibit higher thermal stability than pyrazolo analogues due to sulfur’s electron-withdrawing effects.
Reactivity
- The chloro group at position 4 may participate in nucleophilic aromatic substitution (e.g., with amines or alkoxides), analogous to reactions described for pyrazolo[4,3-c]pyridines .
- Methyl groups at position 3 could sterically hinder reactions at adjacent positions, contrasting with unsubstituted derivatives.
Spectral Data
- 13C NMR: In pyrazolo[4,3-c]pyridines, carbonyl carbons (C=O) resonate at ~160–171 ppm, while aromatic carbons appear at 112–142 ppm . Chloro substituents in thienopyridines would deshield adjacent carbons, shifting signals upfield.
- HRMS : Exact mass data for similar compounds (e.g., C23H18N6O3 for compound 12 ) provide benchmarks for validating the target compound’s molecular formula.
Research Implications and Gaps
- Synthetic Routes : The target compound may be synthesized via analogous methods, such as cyclocondensation of chlorinated precursors with β-keto esters .
- Biological Activity: Pyrazolo[4,3-c]pyridines exhibit antimicrobial and kinase-inhibitory properties ; chloro and methyl groups in thienopyridines could modulate similar activities.
- Data Limitations : Direct experimental data (e.g., NMR, bioactivity) for the target compound are unavailable in the provided evidence, highlighting a need for further study.
Biological Activity
Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno-pyridine core structure that is known for its diverse biological activity. The presence of the ethyl ester and chloro substituents enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways:
- Enzyme Inhibition : Many thienopyridines act as inhibitors of specific enzymes, including kinases and phosphodiesterases, which play critical roles in cellular signaling pathways.
- Receptor Modulation : These compounds may also modulate neurotransmitter receptors, impacting neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thienopyridine derivatives. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against Gram-positive bacteria | |
| Similar thienopyridines | Antifungal activity against Candida species |
Anticancer Potential
The anticancer activity of thienopyridine derivatives has been demonstrated in various in vitro studies. This compound may exhibit:
- Cytotoxic Effects : Inducing apoptosis in cancer cell lines.
- Cell Cycle Arrest : Disrupting the cell cycle progression in malignant cells.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways via caspase activation .
- Animal Models : In vivo studies demonstrated that administration of this compound led to reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism via cytochrome P450 enzymes, which may affect its efficacy and safety profile.
- Toxicity : Preliminary toxicity assessments indicate a favorable safety margin; however, further studies are necessary to confirm these findings.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate?
Methodological Answer: Synthesis typically involves halogenation and esterification steps. For example:
- Halogenation : Bromination or chlorination at the 4-position can be achieved using phosphorus oxybromide (POBr₃) or POCl₃ under reflux in acetonitrile, followed by neutralization with sodium bicarbonate .
- Esterification : Carboxylic acid intermediates are esterified with ethanol in the presence of acid catalysts (e.g., H₂SO₄). Similar protocols are used for methyl/ethyl esters in thienopyridine derivatives .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve molecular geometry using SHELXTL or SHELXL software. For example, orthorhombic (Pbca) or monoclinic (P21/c) systems with unit cell parameters similar to related compounds (e.g., a = 8.189–14.693 Å, b = 13.531–15.821 Å) .
- Spectroscopy :
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NMR : Assign signals using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) with chemical shifts for methyl (δ ~1.3 ppm for ethyl ester), chlorine, and thienopyridine protons .
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MS : Confirm molecular weight via ESI-MS or EI-MS (e.g., [M+H]⁺ for C₁₁H₁₀ClNO₂S: calc. 255.0) .
Example Crystallographic Data Values (Å/°) Source Compound Unit cell dimensions (a, b, c) 14.693, 13.531, 16.347 Ethyl 8-(2,4-dichlorophenyl)-... Space group Pbca Resolution 0.84 Å
Q. What are the key considerations for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation .
- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers. Hydrolysis of the ester group can occur in humid environments .
- Purity Monitoring : Reanalyze via HPLC annually (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can competing reaction pathways be controlled during the introduction of substituents on the thienopyridine core?
Methodological Answer: Competing pathways (e.g., O- vs. N-acylation) are managed via:
- Temperature : Lower temps (0–25°C) favor selective electrophilic substitution at the 4-position .
- Catalysts : Use Lewis acids (e.g., AlCl₃) to direct chlorination. For acylations, NaOH suppresses N-acylation by deprotonating reactive NH sites .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and reduce side reactions .
Q. What strategies resolve crystallographic disorder in the structural determination of such heterocyclic compounds?
Methodological Answer:
- Refinement Tools : Use SHELXL’s PART and SUMP instructions to model disordered regions (e.g., rotating methyl groups or split Cl positions) .
- Data Quality : Collect high-resolution data (<1.0 Å) to resolve overlapping electron density. For twinned crystals, apply TWIN/BASF commands .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Dynamic Effects : NMR may show averaged signals (e.g., rotamers), while X-ray provides static snapshots. Use VT-NMR to probe temperature-dependent conformational changes .
- Purity Checks : Recrystallize the compound and reacquire data. Impurities (e.g., unreacted starting material) can skew NMR integration .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA) .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
